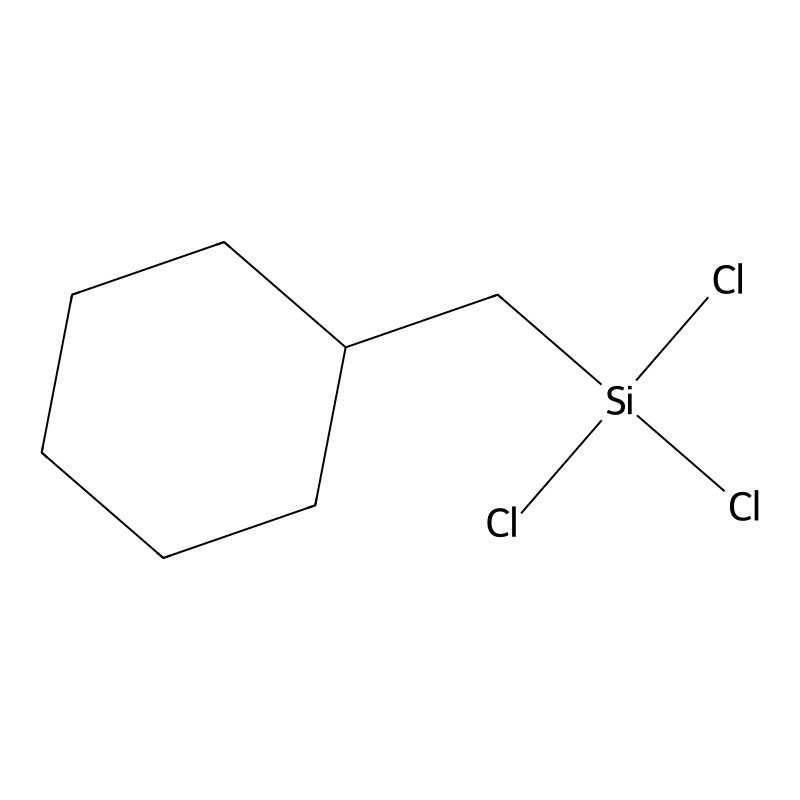

Trichloro(cyclohexylmethyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The silicon-chlorine bonds in TCMS make it a reactive molecule that can be used as a starting material for the synthesis of other organosilicon compounds. These compounds can have various properties useful in different applications )

Silicone Polymers

TCMS can potentially be used as a building block for the creation of new silicone polymers. Silicone polymers have a wide range of applications in various industries due to their versatility )

Material Science Research

The unique properties of TCMS, such as its reactivity and potential role in polymer formation, make it an interesting candidate for material science research. Scientists might explore its use in developing new materials with specific functionalities.

Trichloro(cyclohexylmethyl)silane is an organosilicon compound with the chemical formula C₇H₁₃Cl₃Si. It appears as a colorless liquid and is known for its reactivity, particularly with water and alcohols. This compound is categorized under silanes, which are silicon-based compounds that contain carbon-silicon bonds. Its structure includes a cyclohexyl group attached to a methyl group, both of which contribute to its unique properties and applications in various fields.

- Hydrolysis: When exposed to water, it hydrolyzes to form a silanol and hydrochloric acid:

- Alcoholysis: It can react with alcohols to produce alkoxysilanes:

- Reduction: Trichloro(cyclohexylmethyl)silane may be reduced to yield silanes with lower chlorination states or other silicon-based materials.

These reactions highlight its versatility as a reagent in organic synthesis and materials science.

The biological activity of trichloro(cyclohexylmethyl)silane is limited due to its highly reactive nature. It is classified as harmful if ingested and can cause severe skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract, leading to coughing or shortness of breath. Therefore, safety precautions are paramount when handling this compound, particularly in laboratory settings.

Trichloro(cyclohexylmethyl)silane can be synthesized through several methods:

- Direct Chlorination: This method involves the chlorination of cyclohexylmethylsilane using chlorine gas under controlled conditions.

- Hydrosilylation: A common method involves the hydrosilylation of cyclohexene with trichlorosilane, resulting in the formation of trichloro(cyclohexylmethyl)silane without byproducts .

- Reactions with Silicon Halides: It can also be formed by reacting chloromethylsilane with cyclohexene or similar hydrocarbons.

Trichloro(cyclohexylmethyl)silane has various applications:

- Silicon-Based Polymers: It serves as a precursor for silicon-containing polymers used in coatings and adhesives.

- Surface Modification: The compound is utilized in surface science for creating self-assembled monolayers that enhance hydrophobicity or modify surface properties.

- Intermediate in Organic Synthesis: It acts as an intermediate for synthesizing more complex organosilicon compounds.

Interaction studies involving trichloro(cyclohexylmethyl)silane typically focus on its reactivity with water and alcohols. These studies reveal that the compound can lead to the formation of various siloxanes and alkoxysilanes, which are crucial for developing new materials in nanotechnology and surface engineering.

Trichloro(cyclohexylmethyl)silane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Trichlorosilane | SiCl₃ | Used primarily in semiconductor manufacturing |

| Octadecyltrichlorosilane | C₁₈H₃₇Cl₃Si | Known for forming low-energy surfaces |

| Perfluorodecyltrichlorosilane | C₁₀F₂₁Cl₃Si | Exhibits extreme hydrophobic properties |

| Methyltrichlorosilane | CH₃SiCl₃ | A precursor for various siloxanes and polymers |

Uniqueness of Trichloro(cyclohexylmethyl)silane

What sets trichloro(cyclohexylmethyl)silane apart from these similar compounds is its specific cyclohexyl group, which influences its physical properties and reactivity patterns. This unique structure allows it to participate effectively in hydrosilylation reactions while providing distinct surface characteristics when used in coatings.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant